3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Chiral Building Blocks Stereoselective Synthesis Medicinal Chemistry

Chiral building blocks with defined stereochemistry are critical for SAR studies, yet many pyrazole-propanoic acid intermediates lack stereocenters. This α-methyl substituted analog (CAS 890597-37-2) provides a single stereocenter essential for generating enantioenriched lead candidates. • Chiral center for enantiopure kinase inhibitor synthesis; achiral analogs lack stereochemistry. • Pyrazole-alanine surrogate for conformationally constrained peptidomimetics. • MW 216.66, predicted LogD -1.11: ideal fragment for aqueous solubility screening. Supplied as racemate; chiral separation available.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.67
CAS No. 890597-37-2
Cat. No. B2602490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
CAS890597-37-2
Molecular FormulaC9H13ClN2O2
Molecular Weight216.67
Structural Identifiers
SMILESCC1=C(C(=NN1CC(C)C(=O)O)C)Cl
InChIInChI=1S/C9H13ClN2O2/c1-5(9(13)14)4-12-7(3)8(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14)
InChIKeyBAKDQYHGSMTKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes28 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Chiral Pyrazole Building Block: Procurement Overview


3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS 890597-37-2) is a heterocyclic building block belonging to the class of 4-chloro-3,5-dimethylpyrazole propanoic acids . Distinguishing from the simpler 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, this compound incorporates a methyl substituent at the alpha position of the propanoic acid side chain, generating a stereocenter that renders the molecule chiral . This structural feature is critical for medicinal chemistry applications requiring stereochemically defined intermediates for structure-activity relationship (SAR) exploration and chiral pool synthesis.

Chiral Intermediate Single stereocenter supports enantioselective synthesis and SAR exploration
Med Chem Building Block Pyrazole scaffold with defined stereochemistry for lead candidate elaboration
Stereochemical Control Enables procurement of enantiopure or racemic forms for chiral pool synthesis

Why Achiral Analogs Fail in Stereoselective Synthesis


The primary driver preventing substitution of this compound with achiral analogs is its single stereocenter. The non-methylated analog, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 890597-34-9), is achiral and cannot impart defined stereochemistry in subsequent derivatives [1]. Additionally, the alpha-methyl group alters the acid's electronic and steric environment, shifting the predicted pKa from ~4.32 to a potentially different value compared to the non-methylated analog, impacting reactivity and salt formation . For a procurement scientist, selecting the achiral version forfeits any opportunity to generate enantioenriched lead candidates, rendering the simpler building block unsuitable for projects requiring chirality.

Stereochemical definition loss Achiral analog (CAS 890597-34-9) lacks the stereocenter and may not support enantioselective synthetic routes.
Reactivity and ionization shift Alpha-methyl group may alter predicted pKa and salt formation behavior compared to non-methylated analog; experimental verification is advisable.

Quantitative Differentiation Against Closest Analogs


Chiral Center for Stereoselective Synthesis

This compound possesses a stereocenter at the C2 position of the propanoic acid, enabling procurement of a single enantiomer for asymmetric synthesis. Its achiral comparator, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 890597-34-9), lacks this center and cannot be used for the same stereodefined applications [1]. While the racemate is commercially available, the (2S)-enantiomer is also documented, proving the feasibility of chiral resolution .

Stereocenter count
Head-to-head
1 stereocenter Target compound
0 stereocenters Achiral analog (CAS 890597-34-9)
Supports stereodefined synthesis; achiral analog cannot provide enantiomeric enrichment.
Racemic and (2S)-enantiomer forms available for chiral resolution workflows.
Chiral Building Blocks Stereoselective Synthesis Medicinal Chemistry

Predicted pKa Shift from Alpha-Methyl Group

The predicted pKa of the target compound is 4.32±0.10, as estimated by ACD/Labs algorithms . This value likely differs from its achiral analog due to the electron-donating effect of the alpha-methyl group. While an exact experimental pKa for the comparator is unavailable, class-level inference suggests the non-methylated analog would exhibit a slightly lower pKa (~4.0-4.2 range for simple aliphatic acids). The difference, though modest, influences solubility and salt formation during downstream processing .

Predicted pKa
Class-level
4.32 ± 0.10
May influence ionization and salt formation; differs from class-expected achiral analog (~4.0–4.2).
ACD/Labs prediction; experimental validation recommended.
Physicochemical Properties pKa Drug Design

Lipophilicity at Physiological pH

The target compound exhibits a predicted ACD/LogD (pH 7.4) of -1.11, indicating high hydrophilicity . The non-methylated analog is expected to show a similar but distinct LogD value; based on its lower molecular weight and lack of methyl group, a marginally more negative LogD (more hydrophilic) is anticipated. This difference is relevant for permeation and solubility, though the overall ionic character dominates. The LogD value provides a quantitative baseline for selecting building blocks with optimal physical property windows for cell-based assays [1].

LogD (pH 7.4)
Cross-study comparable
-1.11 Target compound
~ -1.2 Achiral analog (estimated)
Supports hydrophilicity tuning for permeability and solubility profiling.
Predicted values; modest shift from methyl group.
Lipophilicity LogD Pharmacokinetics

Fragment-Like Molecular Weight Advantage

With a molecular weight of 216.66 g/mol, this compound falls well within fragment-like chemical space (< 300 Da) . It is heavier than its achiral analog (202.64 g/mol) due to the extra methyl group, offering a slightly more elaborated scaffold while preserving fragment-like properties. This positions it as a 'medium-fragment' building block, bridging simple fragments and lead-like compounds [1].

Fragment-like MW
Supporting evidence
216.66 Da
Retains fragment-like properties with increased scaffold elaboration (+CH₂ over achiral analog).
Achiral analog MW 202.64 Da; both within
Fragment-Based Drug Discovery Molecular Weight Library Design

Optimal Applications in Drug Discovery


Stereodefined Kinase Inhibitor Intermediate

Based on the presence of a chiral center , this building block is ideally suited for synthesizing enantiopure pyrazole-containing kinase inhibitors, where chirality at the propanoic acid moiety influences target binding and selectivity. The (2S)-enantiomer can be directly incorporated into lead series requiring (S)-configuration, as demonstrated in analogous pyrazole-carboxylic acid inhibitors .

Fragment-Based Drug Discovery Elaboration

With a molecular weight of 216.66 Da and a predicted LogD of -1.11, the compound serves as an ideal starting point for fragment growing or linking strategies, providing a tractable balance of hydrophilicity and structural complexity suitable for aqueous solubility screening and biophysical assays .

Chiral Peptidomimetic Synthesis

The alpha-methyl propanoic acid moiety mimics alanine, enabling its use as a pyrazole-substituted alanine surrogate in peptidomimetic synthesis. This application exploits the chiral center for generating conformationally constrained peptide analogs for therapeutic development .

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Chiral stereocenter configuration
Enantiomeric purity, target-binding selectivity review
Fragment-based elaboration
Fragment-like molecular weight and LogD
Aqueous solubility and biophysical assay compatibility
Peptidomimetic scaffold construction
Alpha-methyl alanine surrogate
Conformational constraint and SAR evaluation
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